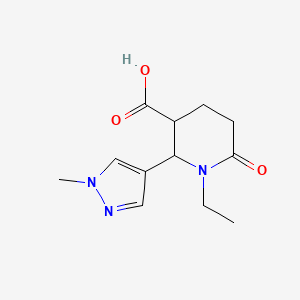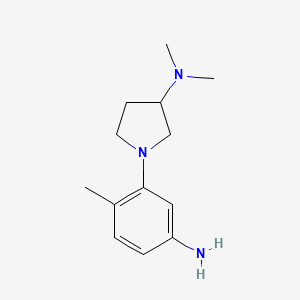
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino and methyl groups, as well as the pyrrolidine ring, would significantly influence its three-dimensional shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amino and methyl groups, for example, are both reactive and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, the presence of the polar amino group might increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Catalytic Activity
The development of efficient synthetic routes and catalytic processes is a primary focus of research involving pyrrolidin-3-amine derivatives. For instance, Fleck et al. (2003) described the synthesis of a key intermediate crucial for the preparation of premafloxacin, an antibiotic aimed at veterinary pathogens. This study showcases the importance of stereoselective processes in drug development (Fleck et al., 2003).
Heterocyclic Amine Analysis
Another critical area is the analysis and identification of heterocyclic aromatic amines (HCAs) in food and biological samples. These compounds, formed during the cooking process, have been linked to cancer risk. For example, Busquets et al. (2009) developed a method for analyzing HCAs in human urine using liquid-phase microextraction combined with LC-MS/MS, demonstrating the method's sensitivity and potential for monitoring dietary exposure to HCAs (Busquets et al., 2009).
Organic Synthesis and Molecular Interactions
Research also delves into the properties and reactivity of pyrrolidin-3-amine derivatives in the context of organic synthesis and the study of molecular interactions. For instance, Corbin et al. (2001) investigated the complexation-induced unfolding of heterocyclic ureas, revealing insights into hydrogen bonding and the potential for self-assembly in molecular design (Corbin et al., 2001).
Environmental and Health Implications
The study of HCAs extends beyond their synthesis and analytical detection, encompassing their environmental presence and health implications. For instance, the determination of HCAs in meat extracts by capillary zone electrophoresis, as researched by Puignou et al. (1997), highlights the ongoing need to understand and mitigate the potential health risks associated with these compounds (Puignou et al., 1997).
Mécanisme D'action
Target of Action
Similar compounds have been found to target the replicase polyprotein 1ab . This protein plays a crucial role in the replication of certain viruses, including SARS-CoV .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, potentially inhibiting its function and thus interfering with the replication of the virus .
Biochemical Pathways
Given its potential target, it can be speculated that it may affect the viral replication pathways in cells infected with sars-cov .
Pharmacokinetics
Similar compounds have been found to have a predicted boiling point of 5373±600 °C . The compound is slightly soluble in DMSO and Methanol . These properties may influence its bioavailability.
Result of Action
Based on its potential target, it can be speculated that it may inhibit the replication of certain viruses within the host cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a selective inhibitor of protein kinase C (PKC), which is crucial in regulating various cellular processes . The interaction between this compound and PKC involves binding to the enzyme’s active site, thereby inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PKC can lead to altered phosphorylation states of downstream targets, impacting cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of PKC, it inhibits the enzyme’s activity, leading to a cascade of effects on various signaling pathways . This inhibition can result in decreased phosphorylation of specific substrates, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of PKC and other related pathways, resulting in prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of PKC and other targets . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. The compound’s inhibition of PKC can affect metabolic flux and alter metabolite levels in cells . Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its effectiveness and overall impact on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its precise mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(5-amino-2-methylphenyl)-N,N-dimethylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-4-5-11(14)8-13(10)16-7-6-12(9-16)15(2)3/h4-5,8,12H,6-7,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAAVCXAZNVMPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCC(C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)

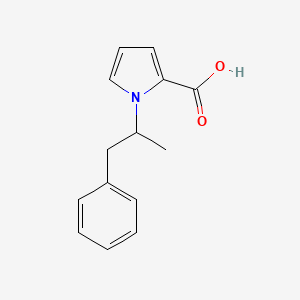
![2-chloro-6-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyridine-4-carboxylic acid](/img/structure/B1529381.png)


![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
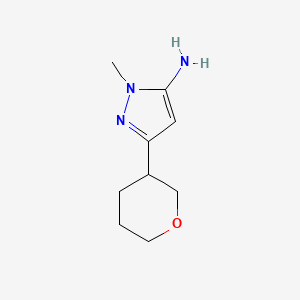



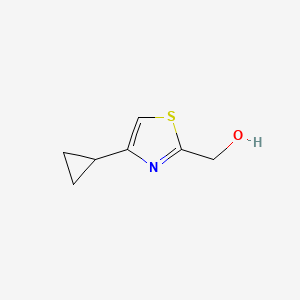
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
